molecular formula C12H19NO2 B7892773 2-Ethoxy-4-isobutoxyaniline

2-Ethoxy-4-isobutoxyaniline

Cat. No.: B7892773
M. Wt: 209.28 g/mol
InChI Key: TYHNBSUTFPNTIZ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-isobutoxyaniline is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol It is a derivative of aniline, featuring ethoxy and isobutoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-isobutoxyaniline typically involves electrophilic aromatic substitution reactions. One common method is the nitration of ethoxybenzene, followed by reduction to form the corresponding aniline derivative. The isobutoxy group can be introduced through a nucleophilic substitution reaction using isobutyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-isobutoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds .

Scientific Research Applications

2-Ethoxy-4-isobutoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-isobutoxyaniline involves its interaction with specific molecular targets. The ethoxy and isobutoxy groups can influence the compound’s binding affinity and selectivity for various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-methoxyaniline
  • 2-Ethoxy-4-butoxyaniline
  • 2-Ethoxy-4-propoxyaniline

Uniqueness

2-Ethoxy-4-isobutoxyaniline is unique due to the presence of both ethoxy and isobutoxy groups, which can confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-ethoxy-4-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-14-12-7-10(5-6-11(12)13)15-8-9(2)3/h5-7,9H,4,8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHNBSUTFPNTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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